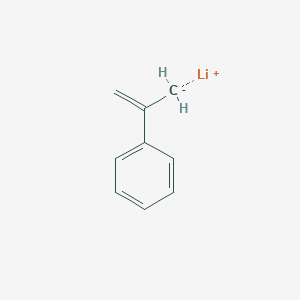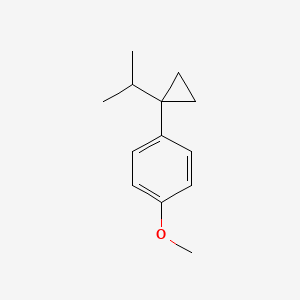
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracenequinone family This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and methoxy functional groups attached to a tetracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetracenequinone derivatives followed by the introduction of amino and methoxy groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups replacing the original bromine atoms.
Aplicaciones Científicas De Investigación
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is similar to that of other anthracycline antibiotics like daunorubicin .
Comparación Con Compuestos Similares
Daunorubicin: An anthracycline antibiotic with a similar tetracenequinone structure, used in cancer therapy.
Doxorubicin: Another anthracycline with a similar mechanism of action, widely used in chemotherapy.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dibromo groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
63339-77-5 |
|---|---|
Fórmula molecular |
C19H11Br2NO4 |
Peso molecular |
477.1 g/mol |
Nombre IUPAC |
1-amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H11Br2NO4/c1-26-14-6-13(23)15-16(17(14)22)19(25)10-5-8-7(4-9(10)18(15)24)11(20)2-3-12(8)21/h2-6,23H,22H2,1H3 |
Clave InChI |
GBRKVAMQVCEIOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=C(C=CC(=C4C=C3C2=O)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

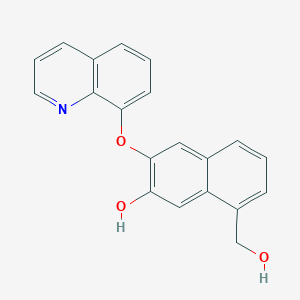


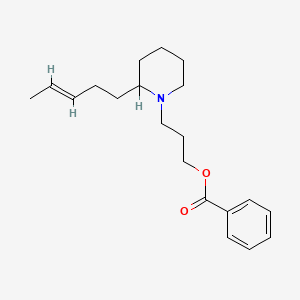
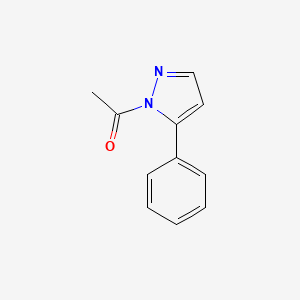
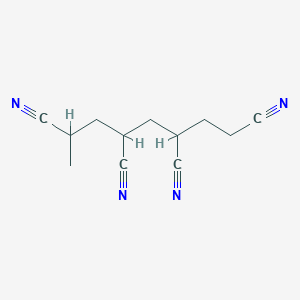
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
